2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate m-PEG5-Tos is a PEG derivative containing a tosyl group. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.: 62921-76-0
VCID: VC0536183
InChI: InChI=1S/C16H26O7S/c1-15-3-5-16(6-4-15)24(17,18)23-14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC
Molecular Formula: C16H26O7S
Molecular Weight: 362.4 g/mol

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

CAS No.: 62921-76-0

Cat. No.: VC0536183

Molecular Formula: C16H26O7S

Molecular Weight: 362.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate - 62921-76-0

Specification

CAS No. 62921-76-0
Molecular Formula C16H26O7S
Molecular Weight 362.4 g/mol
IUPAC Name 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C16H26O7S/c1-15-3-5-16(6-4-15)24(17,18)23-14-13-22-12-11-21-10-9-20-8-7-19-2/h3-6H,7-14H2,1-2H3
Standard InChI Key CRLOMMYKVYXMLY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of m-PEG4-Tos is C₁₄H₂₂O₆S, with a molecular weight of 318.39 g/mol . The structure comprises a p-toluenesulfonate (tosyl) group linked to a tetraethylene glycol monomethyl ether chain (Figure 1). The PEG spacer consists of four ethylene oxide units, conferring hydrophilicity, while the tosyl group acts as an electrophilic site for nucleophilic substitution reactions .

Physical Properties

Key physical properties include:

PropertyValueSource
Boiling Point432.3 ± 35.0 °C (predicted)
Density1.2 ± 0.1 g/cm³
Flash Point215.3 ± 25.9 °C
SolubilityMiscible in polar organic solvents (THF, DCM)

The compound typically appears as a colorless to pale yellow liquid, stable under inert conditions but sensitive to hydrolysis in aqueous media .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves a two-step tosylation of triethylene glycol monomethyl ether (Figure 2) :

Step 1: Tosylation Reaction
Triethylene glycol monomethyl ether reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., NaOH) to form the tosylate intermediate.

Step 2: Purification
Crude product is extracted with dichloromethane (DCM), washed with brine, and dried over anhydrous Na₂SO₄. The yield typically exceeds 95% under optimized conditions .

Industrial Production

Industrial processes scale this method using continuous flow reactors to enhance efficiency. A recent innovation eliminates chromatography by exploiting PEG’s phase-separation behavior in ethyl acetate/brine systems, reducing costs .

Chemical Reactivity and Applications

Nucleophilic Substitution

The tosyl group’s superior leaving ability facilitates reactions with nucleophiles (e.g., amines, thiols), yielding functionalized PEG derivatives (Table 1) :

NucleophileProductApplication
NH₃PEG-amineDrug conjugation
SH⁻PEG-thiolGold nanoparticle coating
RO⁻PEG-etherPolymer crosslinking

PEGylation in Drug Delivery

m-PEG4-Tos enables site-specific PEGylation of proteins and peptides, enhancing their pharmacokinetics. For instance, attaching PEG to interferon-α extends its half-life from hours to days .

Biochemical and Industrial Applications

Bioconjugation

The compound’s bifunctionality allows sequential reactions: the tosyl group binds to biomolecules, while the PEG terminus links to solid supports. This strategy is pivotal in antibody-drug conjugate (ADC) development .

Materials Science

In polymer chemistry, m-PEG4-Tos serves as a macroinitiator for ring-opening polymerizations. For example, it initiates ε-caprolactone polymerization to form PEG-polycaprolactone block copolymers for drug-eluting stents .

Recent Advances and Future Directions

Chromatography-Free Synthesis

Zang et al. (2024) demonstrated a chromatography-free route to monodisperse PEG-tosylates using iterative etherification and selective extraction, achieving 76–85% yields for PEG₈ to PEG₆₄ derivatives .

Targeted Cancer Therapies

Functionalizing m-PEG4-Tos with folate ligands enables tumor-specific drug delivery. In murine models, folate-PEG-doxorubicin reduced off-target toxicity by 40% compared to free drug .

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